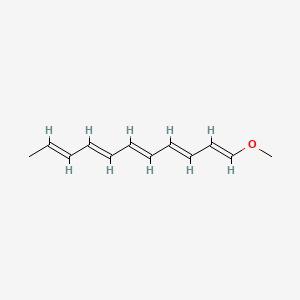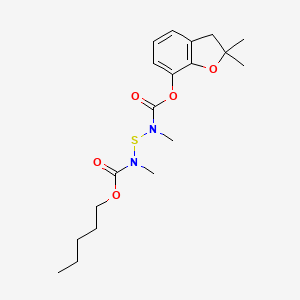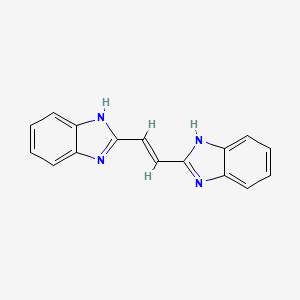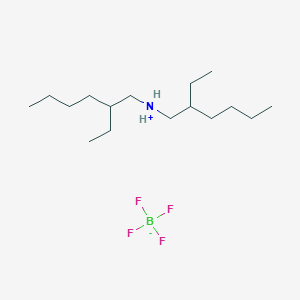
Benzamidine, 4-chloro-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N'-phenyl-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamidine, 4-chloro-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a benzamidine core substituted with various functional groups, making it a valuable molecule in various fields of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamidine, 4-chloro-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride typically involves multiple steps. One common method includes the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . This process yields hydroxy benzophenones, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamidine, 4-chloro-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Benzamidine, 4-chloro-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzamidine, 4-chloro-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-N-(2-ethoxy-phenyl)-benzamide
- 4-Chloro-N-(2-chloroethyl)benzamide
- 4-Chloro-N-(4-hydroxyphenyl)ethylbenzamide
Uniqueness
Benzamidine, 4-chloro-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride stands out due to its unique combination of functional groups, which confer specific chemical properties and biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
80785-19-9 |
|---|---|
Formule moléculaire |
C27H34Cl3N3O |
Poids moléculaire |
522.9 g/mol |
Nom IUPAC |
2-[4-[anilino-(4-chlorophenyl)methylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium;dichloride |
InChI |
InChI=1S/C27H32ClN3O.2ClH/c1-20(2)31(21(3)4)18-19-32-26-16-14-25(15-17-26)30-27(22-10-12-23(28)13-11-22)29-24-8-6-5-7-9-24;;/h5-17,20-21H,18-19H2,1-4H3,(H,29,30);2*1H |
Clé InChI |
CJXZTCYUBMLKMY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[NH+](CCOC1=CC=C(C=C1)[NH+]=C(C2=CC=C(C=C2)Cl)NC3=CC=CC=C3)C(C)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B13777982.png)


![N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate](/img/structure/B13777995.png)
![Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]-](/img/structure/B13777999.png)


![2-Naphthalenesulfonic acid, 7-[p-(p-aminobenzamido)benzamido]-4-hydroxy-](/img/structure/B13778011.png)


![Copper(2+), bis[(1R,2R)-1,2-cyclohexanediamine-|EN,|EN']-, dichloride](/img/structure/B13778031.png)


